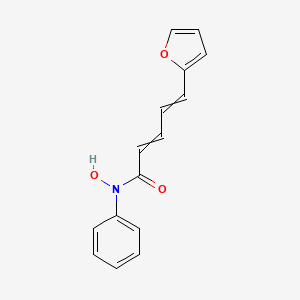![molecular formula C20H34OS2 B14588057 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol CAS No. 61151-01-7](/img/structure/B14588057.png)
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl and butylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The butylsulfanyl groups can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antioxidant in the stabilization of fuels, lubricants, and polymers.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenol group plays a crucial role in this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with a higher degree of tert-butyl substitution.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is unique due to the presence of butylsulfanyl groups, which enhance its lipophilicity and potentially its antioxidant properties compared to other similar compounds.
Propriétés
Numéro CAS |
61151-01-7 |
|---|---|
Formule moléculaire |
C20H34OS2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-tert-butyl-2,6-bis(butylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34OS2/c1-6-8-10-22-14-16-12-18(20(3,4)5)13-17(19(16)21)15-23-11-9-7-2/h12-13,21H,6-11,14-15H2,1-5H3 |
Clé InChI |
UYADEYVYOLQTKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1=CC(=CC(=C1O)CSCCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
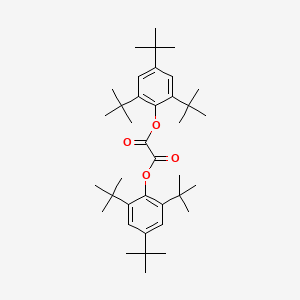

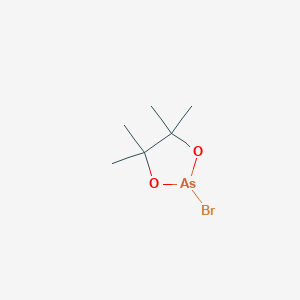
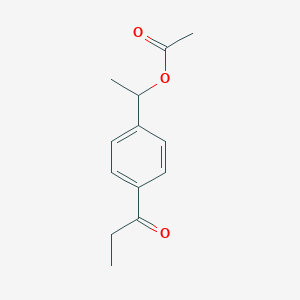
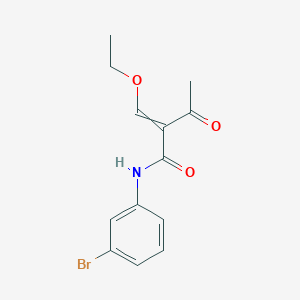
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
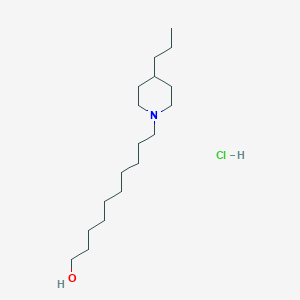
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
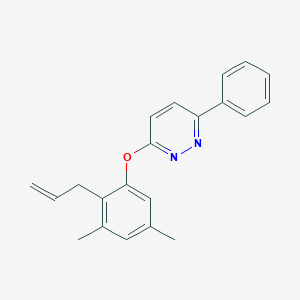
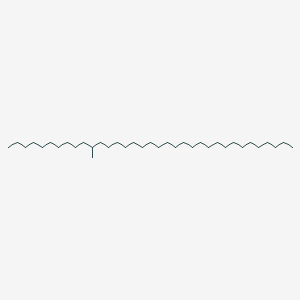
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
